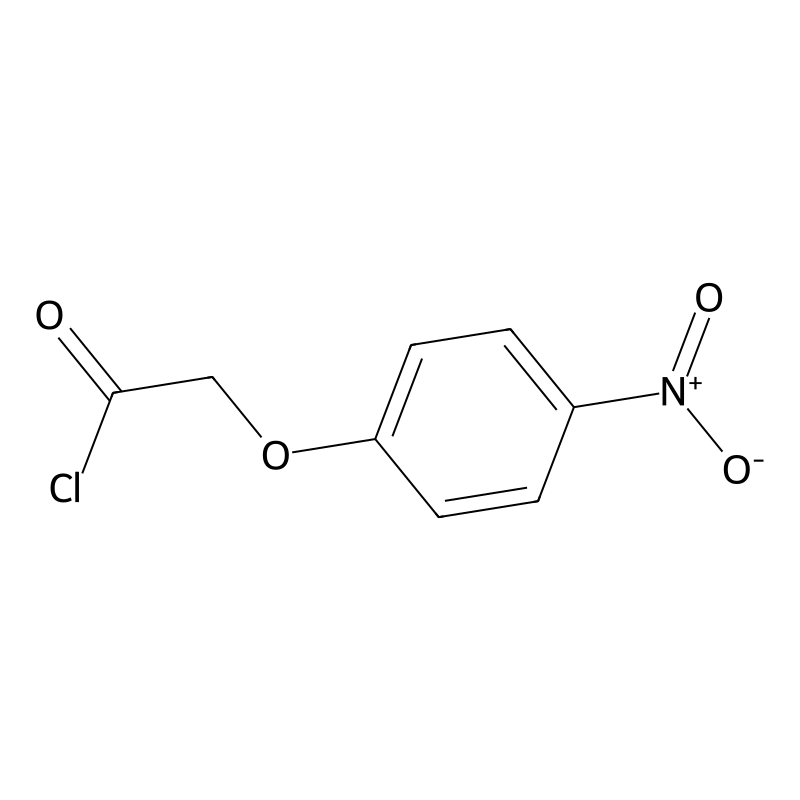(4-Nitrophenoxy)acetyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Protein Modification and Labeling
(4-Nitrophenoxy)acetyl chloride is used as a protein modification and labeling agent in proteomic research. It reacts with the primary amino groups (N-terminus) of proteins, forming a stable covalent bond. This modification can serve several purposes:
- Identification and quantification of proteins: The nitro group (NO₂) in the molecule acts as a chromophore, absorbing light at a specific wavelength. This allows researchers to detect and quantify modified proteins using techniques like UV-vis spectroscopy .
- Affinity purification: The nitro group can also be used to attach a biotin group to the protein. Biotin has a high affinity for streptavidin, allowing researchers to isolate and purify modified proteins using streptavidin-coated beads .
- Studying protein-protein interactions: (4-Nitrophenoxy)acetyl chloride can be used to selectively modify one protein in a complex, allowing researchers to study its interactions with other proteins .
Synthesis of Other Compounds
(4-Nitrophenoxy)acetyl chloride is also used as a building block in the synthesis of other organic compounds. The presence of the reactive acyl chloride group (COCl) allows it to participate in various reactions, such as:
- Acylation: This reaction involves attaching the (4-nitrophenoxy)acetyl group to other molecules, such as alcohols, amines, or thiols. The resulting product can have various properties depending on the starting material .
- Esterification: Reaction with alcohols can lead to the formation of esters, which can be useful as intermediates in the synthesis of more complex molecules .
(4-Nitrophenoxy)acetyl chloride is an organic compound with the molecular formula C₈H₆ClNO₄ and a molecular weight of 215.59 g/mol. It features a nitrophenoxy group attached to an acetyl chloride moiety, making it a versatile reagent in organic synthesis. The compound is characterized by its yellow crystalline appearance and is soluble in common organic solvents. Its chemical structure includes a nitro group (-NO₂) on the para position of the phenoxy ring, contributing to its reactivity and biological properties .
- Nucleophilic Substitution: The acetyl chloride part can react with nucleophiles, leading to the formation of acetylated products.
- Acylation Reactions: It can acylate alcohols and amines, forming esters and amides, respectively.
- Hydrolysis: In the presence of water, it hydrolyzes to yield (4-nitrophenoxy)acetic acid and hydrochloric acid .
The biological activity of (4-Nitrophenoxy)acetyl chloride has been explored in various studies. It exhibits potential antibacterial and antifungal properties, making it useful in pharmaceutical applications. The compound's ability to modify biological molecules enhances its utility in drug design and development. Its reactivity with nucleophiles also suggests potential applications in targeted drug delivery systems .
Several synthesis methods for (4-Nitrophenoxy)acetyl chloride have been documented:
- Thionyl Chloride Method: A common approach involves the reaction of (4-nitrophenoxy)acetic acid with thionyl chloride. The process typically requires heating under reflux for several hours, followed by concentration of the solution to yield the desired product.python
# Reaction examplereactants = ["(4-nitrophenoxy)acetic acid", "thionyl chloride"]conditions = {"temperature": "reflux", "time": "3 hours"}product = "(4-Nitrophenoxy)acetyl chloride" - Direct Acylation: Another method involves direct acylation of phenols using acetyl chloride under basic conditions, although this method may require careful control of reaction parameters to avoid side reactions.
(4-Nitrophenoxy)acetyl chloride finds applications in various fields:
- Pharmaceuticals: Used as an intermediate in the synthesis of drugs due to its reactivity with nucleophiles.
- Agriculture: Potentially utilized in developing agrochemicals with specific biological activity.
- Chemical Research: Serves as a reagent for studying reaction mechanisms involving acylation and substitution reactions .
Interaction studies involving (4-Nitrophenoxy)acetyl chloride have shown that it can effectively modify proteins and other biomolecules. These modifications can enhance the solubility or bioavailability of therapeutic agents. The compound's interactions with various nucleophiles have been characterized, providing insights into its reactivity patterns and potential applications in drug development .
Several compounds share structural similarities with (4-Nitrophenoxy)acetyl chloride, including:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(4-Nitrophenyl)acetyl chloride | C₈H₇ClN₂O₄ | Similar nitro substitution but different phenolic structure |
| 2-(2-Nitrophenoxy)acetyl chloride | C₈H₇ClN₂O₄ | Different nitro position affecting reactivity |
| Acetyl chloride | C₂H₃ClO | Simpler structure; lacks aromatic characteristics |
(4-Nitrophenoxy)acetyl chloride is unique due to its specific para-nitro substitution on the phenoxy ring, which significantly influences its chemical behavior and biological activity compared to other acetyl chlorides or nitrophenol derivatives .







